molecular formula C11H9N2NaO2 B1519994 sodium 1-benzyl-1H-imidazole-2-carboxylate CAS No. 1173026-41-9

sodium 1-benzyl-1H-imidazole-2-carboxylate

Cat. No.: B1519994
CAS No.: 1173026-41-9
M. Wt: 224.19 g/mol
InChI Key: XZVQBVVWLKRYCB-UHFFFAOYSA-M
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Description

Sodium 1-benzyl-1H-imidazole-2-carboxylate is a chemical compound belonging to the class of benzyl-substituted imidazoles Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of benzylamine with ethyl 2-oxoimidazolidine-4-carboxylate under acidic conditions.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the reaction of benzyl chloride with imidazole followed by carboxylation.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form benzyl imidazole derivatives.

  • Reduction: Reduction reactions can lead to the formation of benzylamine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Benzyl imidazole derivatives.

  • Reduction: Benzylamine derivatives.

  • Substitution: Various substituted imidazoles.

Scientific Research Applications

Pharmacological Applications

Sodium 1-benzyl-1H-imidazole-2-carboxylate exhibits various pharmacological activities:

  • Antibacterial Properties : It has been identified as an effective inhibitor of metallo-beta-lactamases, enzymes that confer antibiotic resistance in bacteria. Studies show that it binds effectively to the active sites of these enzymes, particularly VIM-2, enhancing its potential as a therapeutic agent against resistant bacterial strains .
  • Anti-inflammatory Effects : Compounds derived from imidazole structures have shown significant anti-inflammatory activity. For instance, related benzimidazole derivatives demonstrate notable inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes .

Case Study: Inhibition of Metallo-Beta-Lactamases

A crystallographic study revealed that modifications to this compound could enhance its binding affinity to metallo-beta-lactamases. This insight is critical for developing new antibiotics aimed at overcoming bacterial resistance.

Material Science Applications

This compound has also found applications in material science:

  • Curing Agents : It serves as a curing agent for polyepoxy resins, enhancing their mechanical properties and thermal stability. The benzyl group contributes to improved adhesion and cross-linking efficiency in polymer matrices .

Biological Applications

Beyond its chemical applications, this compound plays a role in biological systems:

  • Catalytic Activity : Imidazole derivatives are known to act as catalysts in various biochemical reactions due to their ability to stabilize transition states and facilitate bond cleavage. This compound can participate in acid-base catalysis and nucleophilic reactions, making it valuable in enzymatic processes .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Pharmacology Antibacterial and anti-inflammatory propertiesEffective against metallo-beta-lactamases
Material Science Curing agent for polyepoxy resinsImproves mechanical properties
Biological Systems Catalytic activity in biochemical reactionsStabilizes transition states

Comparison with Similar Compounds

  • Imidazole: The parent compound without the benzyl group.

  • Benzylamine: A simpler compound lacking the imidazole ring.

  • Indole derivatives: Compounds with a similar structure but different heterocyclic system.

Uniqueness: Sodium 1-benzyl-1H-imidazole-2-carboxylate is unique due to its combination of the benzyl group and the imidazole ring, which imparts distinct chemical and biological properties compared to its similar compounds.

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Biological Activity

Sodium 1-benzyl-1H-imidazole-2-carboxylate is a derivative of imidazole, a class of compounds known for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Structure and Properties

This compound can be structurally represented as follows:

C9H10N2O2Na\text{C}_9\text{H}_{10}\text{N}_2\text{O}_2\text{Na}

This compound features a benzyl group attached to the imidazole ring, which enhances its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of benzimidazole derivatives, including this compound. The mechanism of action often involves the inhibition of topoisomerases, which are crucial for DNA replication and repair.

Case Study: Topoisomerase Inhibition

A study demonstrated that compounds with a benzimidazole moiety exhibit significant inhibition of topoisomerase I and II activities. For instance, related compounds showed IC50 values ranging from 10 to 14.1 μmol/L against various cancer cell lines, indicating potent anticancer activity .

CompoundTargetIC50 (μmol/L)Cell Line
Compound 17Topo I14.1MDA-MB-231
Compound 8gTopo II10Human lymphoma

These findings suggest that this compound may similarly function as an effective topoisomerase inhibitor.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated, particularly against Gram-positive and Gram-negative bacteria.

In Vitro Studies

Research employing the broth microdilution method has shown that various imidazole derivatives exhibit notable antibacterial activity. For example:

CompoundTarget BacteriaMIC (μg/ml)
This compoundS. typhi50
Standard (Ampicillin)S. typhi100

These results indicate that this compound possesses promising antibacterial properties comparable to standard antibiotics .

The biological activity of this compound can be attributed to its ability to engage in various molecular interactions:

  • Hydrogen Bonding : The carboxylate group can form hydrogen bonds with target proteins.
  • Hydrophobic Interactions : The benzyl group enhances hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.
  • Electrostatic Interactions : The ionic nature of the sodium salt allows for electrostatic interactions with negatively charged sites on biological macromolecules.

Properties

IUPAC Name

sodium;1-benzylimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.Na/c14-11(15)10-12-6-7-13(10)8-9-4-2-1-3-5-9;/h1-7H,8H2,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVQBVVWLKRYCB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN=C2C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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